Zinc, chlorothieno[3,2-b]thien-2-yl- Zinc, chlorothieno[3,2-b]thien-2-yl-
Brand Name: Vulcanchem
CAS No.: 130689-51-9
VCID: VC19098903
InChI: InChI=1S/C6H3S2.ClH.Zn/c1-3-7-6-2-4-8-5(1)6;;/h1-3H;1H;/q-1;;+2/p-1
SMILES:
Molecular Formula: C6H3ClS2Zn
Molecular Weight: 240.1 g/mol

Zinc, chlorothieno[3,2-b]thien-2-yl-

CAS No.: 130689-51-9

Cat. No.: VC19098903

Molecular Formula: C6H3ClS2Zn

Molecular Weight: 240.1 g/mol

* For research use only. Not for human or veterinary use.

Zinc, chlorothieno[3,2-b]thien-2-yl- - 130689-51-9

Specification

CAS No. 130689-51-9
Molecular Formula C6H3ClS2Zn
Molecular Weight 240.1 g/mol
IUPAC Name chlorozinc(1+);5H-thieno[3,2-b]thiophen-5-ide
Standard InChI InChI=1S/C6H3S2.ClH.Zn/c1-3-7-6-2-4-8-5(1)6;;/h1-3H;1H;/q-1;;+2/p-1
Standard InChI Key UUHSTXVWDYRDIN-UHFFFAOYSA-M
Canonical SMILES C1=CSC2=C1S[C-]=C2.Cl[Zn+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Connectivity

The compound’s molecular formula is inferred as C₆H₃ClS₂Zn, reflecting the chlorothieno[3,2-b]thiophene ligand (C₆H₃ClS₂) bonded to a zinc atom. Thieno[3,2-b]thiophene is a bicyclic heteroaromatic system comprising two fused thiophene rings. Chlorination at the 2-position introduces electron-withdrawing effects, altering the ligand’s electronic density and influencing its coordination behavior with zinc .

Spectroscopic Characterization

Key spectroscopic data for analogous organozinc compounds provide insights into its structure:

  • ¹H NMR: Protons on the thieno[3,2-b]thiophene ring resonate between δ 7.2–7.8 ppm, with deshielding observed near the chlorine substituent .

  • ¹³C NMR: The chlorine-bearing carbon appears at δ 125–130 ppm, while zinc-bound carbons show upfield shifts due to electron donation .

  • IR Spectroscopy: Stretching vibrations for C-Cl (650–750 cm⁻¹) and Zn-C (450–500 cm⁻¹) bonds are diagnostic .

Table 1: Predicted Physical Properties

PropertyValue
Molecular Weight223.98 g/mol
Melting Point180–185°C (decomposes)
SolubilityInsoluble in water; soluble in THF, DMF
StabilityAir- and moisture-sensitive

Synthetic Methodologies

Direct Zinc Insertion

The most common route involves oxidative addition of zinc metal into chlorothieno[3,2-b]thiophene halides. For example, treatment of 2-chlorothieno[3,2-b]thiophene with activated zinc dust in tetrahydrofuran (THF) under inert atmosphere yields the target compound :

2-Cl-Thieno[3,2-b]thiophene+ZnTHF, N2Zn(Thieno[3,2-b]thien-2-yl)Cl\text{2-Cl-Thieno[3,2-b]thiophene} + \text{Zn} \xrightarrow{\text{THF, N}_2} \text{Zn(Thieno[3,2-b]thien-2-yl)Cl}

This method parallels the synthesis of phenylzinc chlorides but requires rigorous exclusion of oxygen to prevent oxidation .

Transmetallation Strategies

Alternative approaches employ transmetallation from Grignard or lithium reagents. Reacting 2-chlorothieno[3,2-b]thiophenyllithium with zinc chloride (ZnCl₂) in diethyl ether provides higher yields (75–80%) :

2-Cl-Thieno[3,2-b]thiophenylli+ZnCl2Zn(Thieno[3,2-b]thien-2-yl)Cl+LiCl\text{2-Cl-Thieno[3,2-b]thiophenylli} + \text{ZnCl}_2 \rightarrow \text{Zn(Thieno[3,2-b]thien-2-yl)Cl} + \text{LiCl}

Reactivity and Applications

Cross-Coupling Reactions

Organozinc compounds are indispensable in Negishi couplings, enabling C–C bond formation. For instance, zinc, chlorothieno[3,2-b]thien-2-yl- reacts with aryl halides in the presence of palladium catalysts to yield biheteroaryl systems :

Zn(Thieno[3,2-b]thien-2-yl)Cl+Ar–XPd(PPh3)4Ar–Thieno[3,2-b]thiophene+ZnXCl\text{Zn(Thieno[3,2-b]thien-2-yl)Cl} + \text{Ar–X} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar–Thieno[3,2-b]thiophene} + \text{ZnXCl}

This reactivity is exploited in synthesizing conjugated polymers for organic electronics, where thiophene-based backbones enhance charge mobility .

Catalytic Applications

In asymmetric catalysis, zinc complexes mediate enantioselective additions to carbonyl compounds. The chlorothieno[3,2-b]thiophene ligand’s steric bulk improves stereochemical control, achieving enantiomeric excesses (ee) >90% in propargylation reactions .

Future Directions and Research Gaps

While zinc, chlorothieno[3,2-b]thien-2-yl- shows promise in materials science, its pharmacological potential remains underexplored. Computational studies predicting binding affinities to tuberculosis targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) suggest utility in antimicrobial drug design . Further experimental validation is required to assess bioavailability and toxicity profiles.

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